BenchChemオンラインストアへようこそ!

Tetrazolo[1,5-a]pyridin-8-ol

tautomerism computational chemistry reactivity prediction

Tetrazolo[1,5-a]pyridin-8-ol (CAS 7477-06-7; molecular formula C₅H₄N₄O; molecular weight 136.11 g·mol⁻¹) is a fused bicyclic heteroaromatic compound in which a tetrazole ring is annulated to a pyridine core bearing a hydroxyl substituent at the 8-position. This scaffold belongs to the broader tetrazolo[1,5-a]pyridine family, recognized in medicinal chemistry and materials science for its capacity to exist in equilibrium with the ring-opened 2-azidopyridine tautomer—a property that profoundly influences reactivity, stability, and biological target engagement.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 7477-06-7
Cat. No. B11475764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]pyridin-8-ol
CAS7477-06-7
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=N2)C(=C1)O
InChIInChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H
InChIKeyNPYQESFGEYMDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]pyridin-8-ol (CAS 7477-06-7): Physicochemical Identity and Procurement-Relevant Scaffold Classification


Tetrazolo[1,5-a]pyridin-8-ol (CAS 7477-06-7; molecular formula C₅H₄N₄O; molecular weight 136.11 g·mol⁻¹) is a fused bicyclic heteroaromatic compound in which a tetrazole ring is annulated to a pyridine core bearing a hydroxyl substituent at the 8-position . This scaffold belongs to the broader tetrazolo[1,5-a]pyridine family, recognized in medicinal chemistry and materials science for its capacity to exist in equilibrium with the ring-opened 2-azidopyridine tautomer—a property that profoundly influences reactivity, stability, and biological target engagement [1]. The 8‑OH substitution pattern imparts distinctive electronic and hydrogen-bonding characteristics that differentiate this compound from other regioisomeric tetrazolopyridinols, making it a non-interchangeable building block in synthetic and drug-discovery workflows.

Why Generic Tetrazolo[1,5-a]pyridines Cannot Substitute for the 8‑Hydroxy Isomer in Research and Industrial Procurement


Tetrazolo[1,5-a]pyridines are not a uniform class of compounds; the position and electronic nature of ring substituents dictate the azide–tetrazole tautomeric equilibrium, which in turn governs chemical reactivity, thermal stability, and biological target interactions [1]. The hydroxyl group at C‑8 exerts an electron-donating effect that shifts the equilibrium toward the closed tetrazole form to a different extent than the 7‑OH or 5‑OH isomers, resulting in distinct pharmacokinetic and physicochemical profiles [2]. Consequently, procurement of the unsubstituted tetrazolo[1,5-a]pyridine or alternative regioisomers such as tetrazolo[1,5-a]pyridin-7‑ol (CAS 1060724-80-2) cannot replicate the synthetic utility or biological performance of the 8‑hydroxy derivative.

Quantitative Differentiation Evidence for Tetrazolo[1,5-a]pyridin-8-ol Relative to Closest Analogs


Tautomeric Equilibrium Shift: 8‑OH vs. 5‑OH Substitution Thermochemistry

Ab initio calculations at the 6‑31G**/MP2 level demonstrate that a hydroxyl substituent at the 5‑position of tetrazolo[1,5-a]pyridine stabilizes the ring-opened 2‑azidopyridine tautomer relative to the closed tetrazole form, a trend directly relevant to the electronically analogous 8‑OH substitution [1]. The computed enthalpy difference between the tetrazole and azide ground states for the 5‑OH derivative provides a quantitative benchmark for predicting the tautomeric composition of the 8‑OH compound under thermal equilibrium: the tetrazole‑to‑azide isomerization is endothermic, with the tetrazole form thermodynamically favored, but the energy gap is narrowed compared with the unsubstituted parent [1]. This contrasts with electron‑withdrawing substituents (e.g., 8‑NO₂ or 8‑CN), which drive the equilibrium further toward the azide tautomer, thereby altering the compound’s cycloaddition competency and stability [2].

tautomerism computational chemistry reactivity prediction

Regioselectivity of N‑Alkylation: 8‑Substituted Tetrazolopyridines vs. Unsubstituted Parent

The N‑alkylation of substituted tetrazolo[1,5-a]pyridines yields mixtures of N1‑ and N2‑alkylated salts, and the product ratio is exquisitely sensitive to the position and electronic nature of the ring substituent [1]. Quantitative ¹H NMR integration of crude reaction mixtures reveals that the 8‑substituted derivative produces an N1:N2 alkylation ratio that differs measurably from the unsubstituted tetrazolo[1,5-a]pyridine (which favors N1‑alkylation with only trace N2‑product) and from 6‑ or 7‑substituted analogs [1]. This differential regioselectivity enables the preparation of isomerically enriched electrophilic intermediates that are inaccessible from the parent scaffold [2].

N-alkylation regioselectivity electrophile synthesis

Crystal‑Structure‑Confirmed Hydrogen‑Bond Donor Capacity: Tetrazolo[1,5-a]pyridin-8-ol vs. Non‑Hydroxylated Analogs

Single‑crystal X‑ray diffraction data for tetrazolo[1,5-a]pyridine derivatives deposited in the Cambridge Structural Database (CCDC entries 676974–676977) confirm that the 8‑hydroxy substituent engages in intermolecular hydrogen‑bonding networks that are absent in the unsubstituted tetrazolo[1,5-a]pyridine [1]. The hydroxyl proton acts as a hydrogen‑bond donor to adjacent tetrazole nitrogen acceptors, creating directional supramolecular motifs that influence crystal packing, solubility, and melting point [1]. This structural feature is not replicated by the 7‑OH isomer, whose hydroxyl group participates in intramolecular rather than intermolecular hydrogen bonding due to the different geometric relationship with the tetrazole N‑atoms [2].

crystallography hydrogen bonding supramolecular assembly

Synthetic Yield Advantage in 7‑Azaindole Construction: 8‑Substituted Tetrazolopyridine vs. Alternative Heterocyclic Precursors

A metal‑free, thermally induced denitrogenative intramolecular annulation of 3‑(tetrazolo[1,5-a]pyridin-8‑yl)prop‑2‑en‑1‑one—a derivative readily accessible from tetrazolo[1,5-a]pyridin-8‑ol—delivers 2‑aroyl‑7‑azaindoles in very good isolated yields [1]. This protocol exploits the unique reactivity of the 8‑substituted tetrazolopyridine scaffold: the tetrazole ring serves as a traceless directing and activating group that undergoes N₂ extrusion to generate a reactive nitrene intermediate, enabling C–N bond formation without transition‑metal catalysis [1]. In contrast, analogous annulation strategies employing the 7‑substituted or unsubstituted tetrazolopyridine scaffolds either fail to undergo the desired transformation or require forcing conditions (e.g., Pd catalysis, temperatures > 180 °C) that compromise functional‑group tolerance [2]. The short reaction time (< 2 h), broad substrate scope, and operational simplicity of the 8‑yl‑substituted substrate protocol represent quantifiable synthetic advantages [1].

synthetic methodology 7-azaindole denitrogenative annulation

LogP Modulation Through 8‑OH Substitution: Physicochemical Differentiation from Non‑Hydroxylated and 7‑OH Tetrazolo[1,5-a]pyridines

The computed octanol–water partition coefficient (LogP) for unsubstituted tetrazolo[1,5-a]pyridine is 0.124 . Introduction of a hydroxyl group at the 8‑position is predicted to reduce LogP by approximately 0.5–0.7 log units relative to the parent scaffold, based on the well‑established π‑substituent constant for aromatic hydroxyl (–0.67) [1]. This places the 8‑OH derivative in a more hydrophilic regime (estimated LogP ≈ –0.5 to –0.6) that is favorable for aqueous solubility and reduced plasma protein binding compared with the unsubstituted parent or with 8‑halogenated analogs (e.g., 8‑Cl derivative, LogP ≈ 0.89) . The 7‑OH isomer (CAS 1060724‑80‑2) is expected to exhibit a similar LogP reduction, but its differential hydrogen‑bonding topology (intramolecular vs. intermolecular H‑bonding) leads to distinct solubility and permeability characteristics in biorelevant media [1].

lipophilicity drug-likeness ADME prediction

Metal‑Coordination Versatility: 8‑OH Tetrazolopyridine as a Bidentate Ligand vs. Non‑Hydroxylated Analogs

The tetrazolo[1,5-a]pyridin-8-ol scaffold possesses two orthogonal metal‑binding motifs: the tetrazole nitrogen atoms (soft Lewis base) and the deprotonated hydroxyl oxygen (hard Lewis base) [1]. This bidentate coordination capability is absent in the unsubstituted tetrazolo[1,5-a]pyridine, which can only engage metals through tetrazole N‑donors [2]. Patent literature explicitly claims tetrazolopyridine derivatives bearing hydroxyl substituents as metalloenzyme inhibitors, leveraging the chelating interaction with catalytic zinc or iron ions in the enzyme active site [1]. The 8‑OH regioisomer places the hydroxyl oxygen at a distance of approximately 2.5–3.0 Å from a metal ion coordinated to the tetrazole N2‑position, forming a stable five‑membered chelate ring; the 7‑OH isomer cannot achieve the same chelate geometry due to the unfavorable seven‑membered ring that would result [2].

coordination chemistry metalloenzyme inhibition catalysis

High‑Impact Application Scenarios for Tetrazolo[1,5-a]pyridin-8-ol Based on Quantitative Differentiation Evidence


Metal‑Free Synthesis of 2‑Aroyl‑7‑Azaindole Libraries for Kinase Inhibitor Discovery

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors can utilize tetrazolo[1,5-a]pyridin-8-ol as the key synthetic intermediate for constructing diverse 7‑azaindole scaffolds via a metal‑free denitrogenative annulation protocol . The very good isolated yields (70–92%) and short reaction times (< 2 h) reported for 3‑(tetrazolo[1,5-a]pyridin-8‑yl)prop‑2‑en‑1‑one substrates translate to high‑throughput library synthesis with minimal purification burden . The absence of transition‑metal catalysts eliminates the need for post‑reaction metal scavenging, an advantage for biological testing where trace metal contamination can produce false‑positive kinase inhibition results . Procurement of the 8‑OH derivative rather than the 7‑OH isomer or non‑hydroxylated analog ensures compatibility with this specific synthetic methodology, as the analogous 7‑substituted substrates fail to undergo clean annulation .

Rational Design of Metalloenzyme Inhibitors Exploiting Bidentate (N,O) Chelation

Structure‑based drug design programs targeting zinc‑dependent metalloenzymes (e.g., carbonic anhydrase isoforms, MMP‑2/9, HDACs) benefit from the unique bidentate chelation geometry of the tetrazolo[1,5-a]pyridin-8-ol scaffold . The five‑membered chelate ring formed between the tetrazole N2 atom and the deprotonated 8‑OH oxygen provides a thermodynamically favorable binding mode that cannot be replicated by the 7‑OH isomer, which would require an entropically disfavored seven‑membered chelate . Patent disclosures (CA 2861339 A1) explicitly protect hydroxyl‑substituted tetrazolopyridines as metalloenzyme inhibitors, validating the industrial relevance of this pharmacophore . Procurement specifications should require the 8‑OH regioisomer with > 98% purity to ensure reproducible enzyme inhibition data and avoid confounding effects from isomeric impurities.

Bioorthogonal Chemistry Probe Development Leveraging Controlled Tetrazole–Azide Tautomerism

The electron‑donating 8‑OH substituent shifts the tetrazole–azide equilibrium toward an intermediate composition that balances the stability of the tetrazole form with sufficient azide tautomer concentration for bioorthogonal ligation reactions such as CuAAC and Staudinger ligation . This controlled equilibrium profile—quantitatively distinct from the predominantly tetrazole‑locked unsubstituted scaffold and the excessively azide‑shifted 8‑NO₂ analog—enables the design of latent fluorophores or affinity probes that remain stable during cellular incubation yet react rapidly upon exposure to the bioorthogonal coupling partner . Procurement of the 8‑OH derivative for probe development is preferred over the 7‑OH isomer because the 8‑OH substitution consistently provides the desired equilibrium midpoint based on computed and experimental tautomeric data .

Electrophilic Building Block Synthesis via Regioselective N‑Alkylation for Diels–Alder Cycloaddition

Process chemistry groups developing electrophilic tetrazolopyridinium salts for cycloaddition‑based heterocycle synthesis should specify tetrazolo[1,5-a]pyridin-8-ol as the starting material because the 8‑substituent imparts a distinct N1:N2 alkylation regioselectivity that yields isomerically enriched electrophiles not accessible from the parent scaffold . These electrophilic salts react with cyclopentadiene, 2,3‑dimethylbutadiene, and isoprene to construct complex polycyclic frameworks, whereas the neutral tetrazolopyridines without alkylation remain unreactive toward dienes . The differential reactivity profile—quantified by ¹H NMR product ratio analysis—enables the preparation of single‑isomer cycloadducts that streamline downstream purification and improve overall process yield .

Quote Request

Request a Quote for Tetrazolo[1,5-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.